![molecular formula C8H12N4O3 B6025771 N-isopropyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6025771.png)
N-isopropyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-isopropyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as INPAA and is known for its unique chemical properties that make it a valuable tool for various research applications.
Mechanism of Action
INPAA inhibits CDK5 by binding to its active site and preventing the phosphorylation of its substrates. This leads to the disruption of various biological processes that are regulated by CDK5, including neuronal migration, synaptic plasticity, and cell cycle progression. The inhibition of CDK5 by INPAA has been shown to have therapeutic potential in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
INPAA has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit neuronal migration, and regulate synaptic plasticity. Additionally, INPAA has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
INPAA has several advantages for lab experiments. It is a potent and selective inhibitor of CDK5, making it a valuable tool for studying the role of CDK5 in various biological processes. INPAA is also stable and can be easily synthesized in the lab. However, there are also some limitations to using INPAA in lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. Additionally, INPAA can be toxic at high concentrations, which can affect the viability of cells.
Future Directions
For research on INPAA include the development of more potent and selective CDK5 inhibitors and the investigation of its therapeutic potential in various neurodegenerative diseases.
Scientific Research Applications
INPAA has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of cyclin-dependent kinase 5 (CDK5), a protein kinase that plays a critical role in the development and function of the nervous system. INPAA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, INPAA has been used as a tool to study the role of CDK5 in various biological processes such as neuronal migration, synaptic plasticity, and neurodegenerative diseases.
properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)-N-propan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-6(2)10-8(13)5-11-4-7(3-9-11)12(14)15/h3-4,6H,5H2,1-2H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBGPAMFIIALRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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